Cas no 2034204-73-2 (1-3-(fluoromethyl)azetidin-1-yl-2-4-(trifluoromethoxy)phenylethan-1-one)
1-3-(fluoromethyl)azetidin-1-yl-2-4-(trifluoromethoxy)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-3-(fluoromethyl)azetidin-1-yl-2-4-(trifluoromethoxy)phenylethan-1-one
- 1-(3-(fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone
- 1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethan-1-one
- 1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone
- F6554-4670
- 2034204-73-2
- AKOS026703796
-
- Inchi: 1S/C13H13F4NO2/c14-6-10-7-18(8-10)12(19)5-9-1-3-11(4-2-9)20-13(15,16)17/h1-4,10H,5-8H2
- InChI Key: YQSVRIVPYDZVJQ-UHFFFAOYSA-N
- SMILES: FCC1CN(C(CC2C=CC(=CC=2)OC(F)(F)F)=O)C1
Computed Properties
- Exact Mass: 291.08824131g/mol
- Monoisotopic Mass: 291.08824131g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29.5Ų
1-3-(fluoromethyl)azetidin-1-yl-2-4-(trifluoromethoxy)phenylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6554-4670-2μmol |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethan-1-one |
2034204-73-2 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6554-4670-5μmol |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethan-1-one |
2034204-73-2 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6554-4670-10μmol |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethan-1-one |
2034204-73-2 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6554-4670-20μmol |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethan-1-one |
2034204-73-2 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6554-4670-1mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethan-1-one |
2034204-73-2 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6554-4670-2mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethan-1-one |
2034204-73-2 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6554-4670-3mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethan-1-one |
2034204-73-2 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6554-4670-4mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethan-1-one |
2034204-73-2 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6554-4670-5mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethan-1-one |
2034204-73-2 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6554-4670-10mg |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethan-1-one |
2034204-73-2 | 10mg |
$118.5 | 2023-09-08 |
1-3-(fluoromethyl)azetidin-1-yl-2-4-(trifluoromethoxy)phenylethan-1-one Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1-3-(fluoromethyl)azetidin-1-yl-2-4-(trifluoromethoxy)phenylethan-1-one
Research Briefing on 1-3-(fluoromethyl)azetidin-1-yl-2-4-(trifluoromethoxy)phenylethan-1-one (CAS: 2034204-73-2)
This research briefing provides an in-depth analysis of the latest advancements related to the compound 1-3-(fluoromethyl)azetidin-1-yl-2-4-(trifluoromethoxy)phenylethan-1-one (CAS: 2034204-73-2). This molecule has garnered significant attention in the chemical biology and pharmaceutical fields due to its unique structural features and potential therapeutic applications. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development.
The compound features a fluoromethyl-substituted azetidine ring and a trifluoromethoxy-substituted phenyl group, which contribute to its distinct chemical and biological properties. These structural motifs are known to enhance metabolic stability, bioavailability, and target binding affinity, making this compound particularly interesting for medicinal chemistry applications. Recent research has focused on optimizing its synthesis and evaluating its efficacy in various disease models.
One of the key findings from recent studies is the compound's potential as a modulator of specific biological pathways. Preliminary data suggest that it may interact with enzymes or receptors involved in inflammatory and neurological disorders. For instance, in vitro assays have demonstrated its ability to inhibit certain kinases or G-protein-coupled receptors (GPCRs) at nanomolar concentrations, highlighting its potency and selectivity. These findings are supported by molecular docking studies, which reveal favorable binding interactions with target proteins.
In addition to its pharmacological properties, researchers have also investigated the compound's pharmacokinetic profile. Studies in animal models indicate favorable absorption and distribution characteristics, with moderate plasma protein binding and acceptable half-life. However, further optimization may be required to address challenges related to metabolism and excretion, particularly in the context of chronic dosing regimens.
The synthesis of 1-3-(fluoromethyl)azetidin-1-yl-2-4-(trifluoromethoxy)phenylethan-1-one has been refined in recent years, with several novel routes reported in the literature. These methods emphasize efficiency, scalability, and sustainability, leveraging modern catalytic techniques and green chemistry principles. For example, one study describes a palladium-catalyzed cross-coupling approach that significantly improves yield and reduces byproduct formation.
Looking ahead, the compound's potential applications extend beyond its current exploratory phase. Ongoing research aims to elucidate its full therapeutic spectrum, including its utility in oncology, CNS disorders, and autoimmune diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical trials. Furthermore, structural analogs are being designed to enhance efficacy and reduce off-target effects, paving the way for next-generation therapeutics.
In conclusion, 1-3-(fluoromethyl)azetidin-1-yl-2-4-(trifluoromethoxy)phenylethan-1-one represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes, combined with promising preclinical data, underscore its potential as a lead compound for future therapeutics. Continued investigation into its mechanisms, pharmacokinetics, and synthetic accessibility will be critical to realizing its full clinical potential.
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